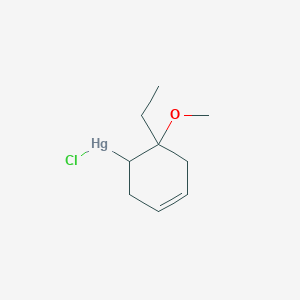
Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury is a chemical compound that belongs to the class of organomercury compounds. These compounds are characterized by the presence of a mercury atom bonded to a carbon atom within an organic molecule. This compound is known for its unique structure, which includes a cyclohexene ring substituted with ethyl and methoxy groups, as well as a chlorine atom directly bonded to the mercury center.
Preparation Methods
The synthesis of Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury typically involves the reaction of 6-ethyl-6-methoxycyclohex-3-en-1-yl chloride with a mercury(II) chloride precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pressure conditions. The reaction can be represented as follows:
6-ethyl-6-methoxycyclohex-3-en-1-yl chloride+HgCl2→this compound+HCl
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity and yield.
Chemical Reactions Analysis
Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, often using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, leading to the formation of new organomercury compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: The compound is used in various industrial processes, including the production of other organomercury compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and leading to oxidative stress.
Comparison with Similar Compounds
Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury can be compared with other organomercury compounds, such as methylmercury and ethylmercury. While all these compounds contain a mercury center bonded to an organic moiety, this compound is unique due to its specific cyclohexene ring structure and the presence of both ethyl and methoxy substituents. This unique structure can influence its reactivity and interactions with biological molecules.
Similar compounds include:
- Methylmercury
- Ethylmercury
- Phenylmercury
These compounds share some similarities in their chemical behavior but differ in their specific structures and reactivity profiles.
Properties
CAS No. |
138714-19-9 |
|---|---|
Molecular Formula |
C9H15ClHgO |
Molecular Weight |
375.26 g/mol |
IUPAC Name |
chloro-(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury |
InChI |
InChI=1S/C9H15O.ClH.Hg/c1-3-9(10-2)7-5-4-6-8-9;;/h4-5,8H,3,6-7H2,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
VZYHVGCJOWBHJA-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(CC=CCC1[Hg]Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















